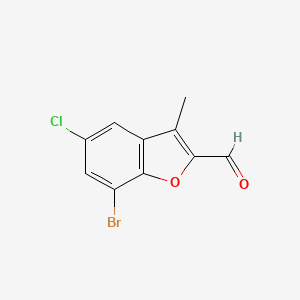![molecular formula C24H27N3O4 B2831872 N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide CAS No. 1251580-48-9](/img/structure/B2831872.png)
N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide, also known as compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has been found to exhibit promising activity against various diseases, including cancer and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition for Cancer Therapy
Research on compounds structurally related to N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide, such as MGCD0103, highlights their potential in cancer therapy through histone deacetylase (HDAC) inhibition. MGCD0103, an isotype-selective small molecule HDAC inhibitor, shows promise in blocking cancer cell proliferation, inducing cell-cycle arrest, and apoptosis, demonstrating significant antitumor activity in vivo and currently undergoing clinical trials (Zhou et al., 2008).
Advanced Polymer Synthesis
Another application is in the field of polymer synthesis, where N,O-bound α-iminocarboxamide complexes derived from similar compounds have been used as single-component initiators for the polymerization of ethylene or copolymerization with functionalized norbornene monomers. These findings offer valuable insights into the polymerization activity influenced by the nitrogen ligand's lability (Rojas et al., 2007).
Catalysis and Functional Materials
Research into catalytic applications has demonstrated efficient polymerization processes using yttrium-based catalysts for creating terminal functionalized polyethylene. This approach allows for the synthesis of long-chain alcohols from polyethylene, opening up possibilities for diverse polymer chemistry applications (Kretschmer et al., 2010).
Synthesis Optimization
An improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide, a compound with structural similarities, has been developed. This process highlights the effects of different reaction conditions on product yield, emphasizing the role of catalytic action in achieving high yields under mild conditions (Dian, 2010).
Anticancer Activity of Complexes
Research on Pt(II) pyridinium amidate (PYA) complexes, which include ligands structurally related to the compound of interest, demonstrates their potential for anticancer activity. These complexes have shown cytotoxicity in various cancer cell lines, including human colorectal carcinoma and cervical carcinoma cells, indicating their promise in cancer treatment (Muller et al., 2016).
Eigenschaften
IUPAC Name |
[4-(3,5-dimethoxyanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-17-12-16(13-18(14-17)30-2)25-20-15-21(24(28)27-10-5-4-6-11-27)26-23-19(20)8-7-9-22(23)31-3/h7-9,12-15H,4-6,10-11H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWFEWLQYRHPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

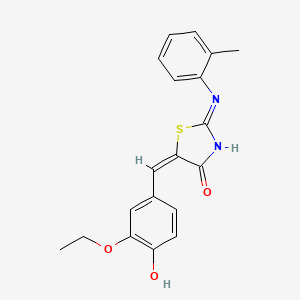
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)
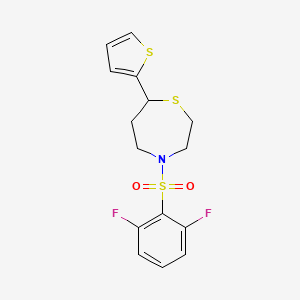
![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2831795.png)

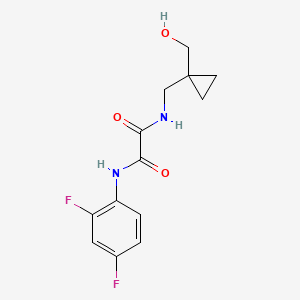
![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)
![4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831801.png)
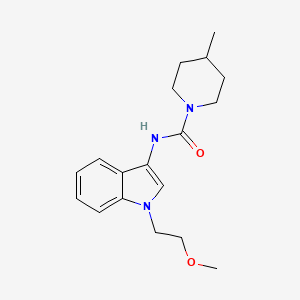
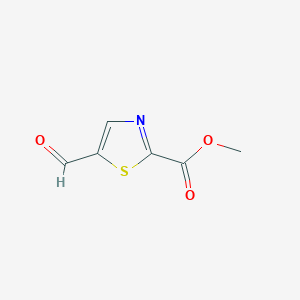

![3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2831809.png)
